molecular formula C11H7Cl2NO2 B14694267 3-(2,4-Dichlorophenyl)-1-methyl-1H-pyrrole-2,5-dione CAS No. 27159-82-6

3-(2,4-Dichlorophenyl)-1-methyl-1H-pyrrole-2,5-dione

Cat. No.: B14694267
CAS No.: 27159-82-6
M. Wt: 256.08 g/mol
InChI Key: MPBBSRNQYJLMDP-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenyl)-1-methyl-1H-pyrrole-2,5-dione is an organic compound characterized by a pyrrole ring substituted with a 2,4-dichlorophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenyl)-1-methyl-1H-pyrrole-2,5-dione typically involves the reaction of 2,4-dichlorobenzaldehyde with methylamine and maleic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or acetic acid, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenyl)-1-methyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogen substitution reactions can occur, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed

    Oxidation: N-oxides of the pyrrole ring.

    Reduction: Amine derivatives.

    Substitution: Various halogen-substituted derivatives.

Scientific Research Applications

3-(2,4-Dichlorophenyl)-1-methyl-1H-pyrrole-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenyl)-1-methyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(2,4-Dichlorophenyl)-1-phenyl-1H-pyrazol-4-ylmethanol: Another compound with a similar dichlorophenyl group but different heterocyclic structure.

    2,4-Dichlorophenoxyacetic acid: A compound with a similar dichlorophenyl group but different functional groups and applications.

Uniqueness

3-(2,4-Dichlorophenyl)-1-methyl-1H-pyrrole-2,5-dione is unique due to its specific combination of the pyrrole ring and dichlorophenyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

27159-82-6

Molecular Formula

C11H7Cl2NO2

Molecular Weight

256.08 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-1-methylpyrrole-2,5-dione

InChI

InChI=1S/C11H7Cl2NO2/c1-14-10(15)5-8(11(14)16)7-3-2-6(12)4-9(7)13/h2-5H,1H3

InChI Key

MPBBSRNQYJLMDP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=C(C1=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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